1-Methyl-2-indolinone

Description

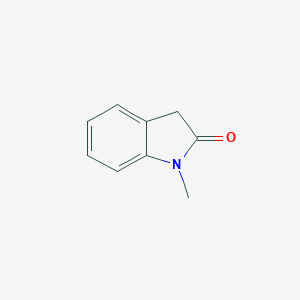

Structure

2D Structure

Propriétés

IUPAC Name |

1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQUAQMIGSMNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209850 | |

| Record name | 2-Indolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-70-1 | |

| Record name | 1-Methyl-1,3-dihydroindol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyloxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-indolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Indolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLOXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKN6HNS2AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Synthetic Methodologies of 1 Methyl 2 Indolinone and Its Derivatives

Classical Synthetic Routes to 1-Methyl-2-indolinone

Traditional methods for the preparation of the parent compound, this compound, rely on fundamental organic reactions such as N-alkylation and reduction.

Reaction of Indole (B1671886) with Methyl Chloroformate

The direct synthesis of this compound from indole and methyl chloroformate is not a commonly documented classical route. Standard N-alkylation of indole typically occurs under basic conditions with reagents like methyl iodide. eurjchem.com The use of methyl chloroformate with indole would be expected to primarily form 1-indolecarboxylic acid methyl ester. The subsequent conversion of this intermediate to this compound would require additional, complex synthetic steps.

Reduction of 1-Methylindole-2,3-dione

A well-established and high-yielding classical method for synthesizing this compound (also named N-methyloxindole) involves the reduction of 1-methylindole-2,3-dione (N-methylisatin). The Wolff-Kishner reduction is a suitable reaction for this transformation.

A specific protocol involves dissolving N-methylisatin in hydrazine (B178648) hydrate (B1144303) and heating the mixture at reflux for approximately 30 minutes. Following the reaction, the mixture is poured into cold water and extracted with ethyl acetate (B1210297). After drying and evaporation of the solvent, the crude product is recrystallized to afford pure this compound. arkat-usa.org This method has been reported to produce the desired product in high yields, around 85%. arkat-usa.org Another report mentions the catalytic reduction of N-methylisatin to N-methyloxindole. cdnsciencepub.com

Novel and Efficient Synthetic Approaches for Substituted 2-Indolinone Derivatives

Modern synthetic chemistry has focused on developing novel and efficient methods for creating substituted 2-indolinone derivatives, which are often key components of pharmacologically active molecules. These approaches include multi-step sequences, condensation reactions, and highly selective annulations.

Multi-step Organic Synthesis from Indolinone Precursors

The synthesis of complex 2-indolinone derivatives often requires multi-step reaction sequences starting from simpler indolinone or isatin (B1672199) precursors. These sequences allow for the introduction of various functional groups at different positions of the indolinone scaffold. For instance, a deacylative alkylation strategy has been employed for the synthesis of 3,3-disubstituted N-methyloxindoles from N-methyl-3-acetyl-2-oxindole. scielo.br Another multi-step approach involves preparing key pyrrole-based intermediates which are then condensed with indolin-2-ones to yield the final products. nih.gov

| Starting Precursor | Key Synthetic Steps | Type of Derivative Formed | Reference |

|---|---|---|---|

| Vinyl Acetate | 1. Bromination 2. Reaction with ethyl acetoacetate (B1235776) to form a pyrrole (B145914) derivative 3. Vilsmeier reagent treatment (formylation) 4. Hydrolysis 5. Knoevenagel condensation with substituted indolin-2-ones | 3-Substituted-indolin-2-ones with chloropyrrole moieties | nih.gov |

| N-methyl-3-acetyl-2-oxindole | 1. Monoalkylation with alkyl halides using Triton B 2. Deacylative alkylation (DaA) with a second alkyl halide using LiOEt | Unsymmetrically 3,3-disubstituted 2-oxindoles | scielo.brresearchgate.net |

| Ethyl 4-aminobenzoate | 1. Treatment with tert-butyl hypochlorite, ethyl(methylthio)acetate, and triethylamine (B128534) 2. Reductive desulfurization with Raney Ni to form ethyl 2-oxindoline-5-carboxylate 3. Dianion alkylation and cyclization | Spirocyclic oxindoles | nih.gov |

Condensation and Substitution Reactions

Condensation reactions, particularly the Knoevenagel condensation, are fundamental for synthesizing 3-substituted-2-indolinone derivatives. nih.gov This reaction involves the condensation of the C3-carbonyl group of an isatin derivative with an active methylene (B1212753) compound, typically catalyzed by a base like piperidine (B6355638) or an acid. beilstein-journals.orgias.ac.inbohrium.com This approach is widely used to create a C-C double bond at the 3-position of the indolinone ring, which is a common structural motif in tyrosine kinase inhibitors. researchgate.net Various catalysts and conditions have been developed to improve the efficiency and environmental footprint of this reaction. eurjchem.com

| Isatin Derivative | Active Methylene Compound | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Isatin / Substituted Isatins | Malononitrile (B47326) | Ethanol (B145695):water (3:7 v/v), no catalyst, 2-5 min | (2-Oxoindolin-3-ylidene)malononitriles | 80-96% | researchgate.net |

| Isatin / Substituted Isatins | Ethyl Cyanoacetate | Ethanol:water (3:7 v/v), no catalyst | Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetates | 79-92% | researchgate.net |

| Isatin | Malononitrile | SBA-Pr-SO3H, aqueous medium | 2-(2-Oxoindolin-3-ylidene)malononitrile | Excellent | eurjchem.com |

| Substituted Oxindole (B195798) or Isatin | Appropriate Aldehydes | Piperidine, Ethanol, 90 °C | 3-Benzylidene-indolin-2-ones | Not specified | nih.govrsc.org |

| N-phenylpropyl–5-substituted indole-2,3-diones | Various Acetophenones | Knoevenagel Condensation | 3-(2-oxoethylidene)-1-(3-phenylpropyl)indolin-2-one derivatives | Not specified | [] |

Regio- and Diastereoselective Synthesis

The development of synthetic methods that control regioselectivity and diastereoselectivity is crucial for accessing specific stereoisomers of complex molecules like spiro-indolinones. Spirocyclic oxindoles, which contain a quaternary carbon center at the C3 position, are of particular interest due to their presence in many natural products and their significant biological activities. mdpi.com Phosphine-catalyzed [3+2] annulation reactions and multicomponent reactions catalyzed by rare-earth metals are powerful strategies for the regio- and diastereoselective construction of these scaffolds. nih.govacs.org

| Reaction Type | Reactants | Catalyst/Reagent | Product | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|

| [3+2] Annulation | Isatin-derived α,β-unsaturated ketones and Alkynoates | Phosphine | Cyclopentene spiro-oxindoles | up to 20:1 | nih.gov |

| [3+2] Annulation | Oxindolinyl-malononitriles and Nitroallylic acetates | DABCO | Spirocyclopentane-indolinones | Good to Excellent | whiterose.ac.uk |

| Four-component reaction | N-methylisatin, Triethyl phosphonoacetate, 2-Bromoacetophenone, Pyridine | Sc(OTf)3 | Disubstituted spirocyclopropyl oxindoles | up to 92:8:0:0 | acs.org |

| [3+2] Cycloaddition | Azomethine ylides (from Isatins and N-alkylamino acids) and Imidazothiazolotriazines | Heat (boiling acetonitrile) | Dispiro[imidazothiazolotriazine-pyrrolidin-oxindoles] | High | mdpi.com |

| Prins Cyclization | Homoallylic alcohols and Isatin ketals | TMSOTf | Spirocyclic oxindole pyrans | High | nih.gov |

Cyclization Reactions

Cyclization reactions are fundamental in synthesizing the this compound scaffold and its more complex derivatives. These reactions often involve the formation of the core heterocyclic ring system from acyclic precursors.

One approach involves the acid-promoted cyclization of tetrahydroindolinones. For instance, the condensation of (1-methyl-2-oxocyclohexyl)acetic acid with 2-furan-2-ylethylamine can yield a bicyclic lactam. nih.gov Subsequent treatment of this intermediate with an acid like trifluoroacetic acid (TFA) can induce cyclization to form a tetracyclic substituted lactam. nih.gov This process proceeds through the formation of an N-acyliminium ion, with the stereochemistry of the product being controlled by the preference for axial attack from the least hindered side. nih.gov

The strategic placement of substituents on the starting materials can direct the cyclization pathway. For example, introducing a methyl group on the furan (B31954) ring of the amine precursor can block certain dimerization pathways, leading to the formation of a different bicyclic lactam isomer in high yield upon reaction with TFA. nih.gov

Another significant cyclization strategy is the [3+2] cycloaddition. This method has been employed for the highly stereoselective synthesis of spirooxindole-fused spiropyrazolones. acs.org The reaction between 2-(1-methyl-2-oxoindolin-3-yl)malononitriles and unsaturated pyrazolones, catalyzed by a bifunctional squaramide catalyst, produces chiral dispirocyclic pyrazolone (B3327878) derivatives in high yields and with excellent stereoselectivity. acs.org

Furthermore, intramolecular cyclization is a key step in sequential reaction processes. For example, a post-Ugi four-component reaction (Ugi-4CR) product can undergo an acid-promoted intramolecular transamidation followed by a base-mediated cyclization. beilstein-journals.org This sequence, starting with components like 2-(Boc-amino)benzaldehyde, an amine, 3-chloropropanoic acid, and methyl isocyanide, ultimately yields spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-diones. beilstein-journals.org The reaction of diarylketenes, generated from the thermal decomposition of 2-diazo-1,2-diarylethanones, with 3-arylimino-1-methyl-2-indolinones represents another cyclization pathway to form spiro[azetidine-2,3'-indoline]-2',4-diones. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives to create more environmentally benign and efficient processes. ijnrd.org These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. ijnrd.org

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in the synthesis of this compound derivatives, offering significant advantages over conventional heating methods. ijnrd.orgmdpi.com By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS leads to efficient internal heating, which can dramatically reduce reaction times and often increase product yields. mdpi.comresearchgate.net This technique has been successfully used in various synthetic steps, such as the N-alkylation of indole intermediates, where reactions can be completed in minutes under microwave irradiation. mdpi.com

The application of MAOS is considered a greener alternative because it reduces energy consumption and the need for large volumes of solvents. researchgate.netresearchgate.net For example, catalyst-free aldol (B89426) condensation of isatins with ketones has been efficiently carried out under microwave irradiation in water, avoiding the use of organic solvents and catalysts. derpharmachemica.com This method has been used to prepare various 3-hydroxy-2-oxindoles, including new derivatives, in good yields. derpharmachemica.com Microwave irradiation has also been used to facilitate the synthesis of various heterocyclic systems fused to the indolinone core, often with improved yields and shorter reaction times compared to conventional heating. rsc.org

Use of Eco-Friendly Solvents (e.g., Water, Ionic Liquids)

The replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives is a cornerstone of green chemistry. nih.gov Water and ionic liquids (ILs) are two prominent examples of such solvents that have found application in the synthesis of indolinone derivatives.

Water is considered the cleanest and safest solvent. derpharmachemica.com Its use in organic synthesis is often challenging due to the poor solubility of many organic compounds. However, under microwave irradiation, the properties of water can be altered, allowing it to act as a pseudo-organic solvent and an acid, facilitating various transformations without the need for a catalyst. derpharmachemica.com For instance, the synthesis of bis(indolyl)methanes has been achieved in pure water using a lipase (B570770) catalyst, offering excellent yields and a simple, scalable, and reusable catalytic system. nih.gov

Ionic Liquids (ILs) are salts that are liquid at or near room temperature and are characterized by their negligible vapor pressure, high thermal stability, and tunable properties. chemijournal.comresearchgate.net These features make them attractive "green" solvents that can replace volatile organic compounds (VOCs). chemijournal.comjchemlett.com ILs can act as both the solvent and the catalyst in a reaction. chemijournal.com For example, imidazolium-based ILs have been used for the deconstruction of biomass and can be modified to suit specific reaction requirements. frontiersin.org Their ability to dissolve a wide range of organic and inorganic compounds, coupled with their excellent microwave-absorbing properties, makes them highly suitable for use in MAOS. frontiersin.org

Catalyst-Free Synthesis

Developing synthetic methods that proceed efficiently without the need for a catalyst is a significant goal in green chemistry, as it simplifies reaction procedures, reduces costs, and minimizes waste from catalyst separation. nih.gov

Several catalyst-free methods for the synthesis of this compound derivatives have been reported. One notable example is the microwave-assisted aldol condensation of isatins and acetophenones in water to produce 3-hydroxy-2-oxidoles. derpharmachemica.com This method avoids the use of any catalyst or additive, providing a clean and efficient route to these compounds. derpharmachemica.com

Visible-light-promoted reactions have also emerged as a powerful tool for catalyst-free synthesis. researchgate.net For instance, the synthesis of 1,3-dimethyl-3-(tosylmethyl)indolin-2-ones has been achieved under visible light without a catalyst, highlighting the potential of light as a clean energy source for organic transformations. researchgate.net Additionally, a metal-free method for the synthesis of C2-quaternary indolinones has been developed using (NH₄)₂S₂O₈ as an oxidant, providing a step-economic and convenient strategy for the oxidative dearomatization of indoles. rsc.org

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. nih.govsci-hub.se This approach aligns well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste from intermediate purification, and saving time and resources. frontiersin.org

MCRs have been effectively used to construct diverse libraries of indolinone-based compounds. sci-hub.se A notable example is the Ugi four-component reaction (Ugi-4CR), which has been utilized in a sequential strategy to synthesize spirocyclic oxindole γ-lactams. beilstein-journals.org This process involves an initial Ugi reaction followed by intramolecular transformations in the same pot. beilstein-journals.org

Another application is the one-pot, three-component synthesis of spiro heterocyclic scaffolds containing both indolinone and indoline (B122111) moieties. nih.gov This reaction involves an InBr₃-catalyzed coupling of indoles with phenylacetylenes to form dienes, which then undergo a [4+2] cycloaddition with an olefinic isatin derivative. nih.gov Furthermore, a sequential four-component condensation reaction has been developed for the synthesis of novel spiroindolinone-pyrazole scaffolds, which offers a clean reaction profile and operational simplicity. nih.gov

Enzyme Catalysis in Indolinone Synthesis

The use of enzymes as biocatalysts in organic synthesis offers numerous advantages from a green chemistry perspective, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and the use of environmentally benign solvents like water. mdpi.comnih.gov

Lipases, in particular, have shown utility in the synthesis of indolinone-related structures. Although traditionally known for hydrolysis, lipases can catalyze C-C bond formation under certain conditions. rsc.org For example, lipase from Thermomyces lanuginosus has been used to catalyze the cascade reactions of indole with aldehydes in pure water to synthesize bis(indolyl)methanes with excellent yields. nih.gov This enzymatic approach is advantageous due to its mild conditions, reusability of the catalyst, and scalability. nih.gov While direct enzymatic synthesis of this compound itself is less commonly reported, the principles of biocatalysis are being applied to the synthesis of complex molecules containing the indolinone core, demonstrating the potential for greener and more sustainable routes to these valuable compounds. nih.gov

Ultrasonication-Assisted Synthesis

Research into the ultrasonication-assisted synthesis of oxindoles has demonstrated its value in promoting various reaction types, from cyclizations to multi-component reactions for building complex molecular architectures. researchgate.netnih.gov

A notable application of this methodology is the one-pot synthesis of substituted oxindoles through a clay-catalyzed intramolecular Friedel-Crafts cyclization. researchgate.netscispace.com In this solvent-free procedure, chloroacetyl chloride reacts with various anilines in the presence of Clay KSF, an inexpensive and efficient solid acid catalyst. researchgate.net The application of ultrasonic irradiation (33 kHz) significantly accelerates the reaction, leading to high yields of the corresponding oxindole derivatives. researchgate.net This method presents considerable advantages, including simple experimental procedures, short reaction times, and the avoidance of toxic catalysts and solvents. researchgate.net

The synthesis of spirooxindoles, a class of compounds where the C3 position of the oxindole ring is part of a spirocyclic system, has particularly benefited from sonochemical methods. tandfonline.comasianpubs.orgorientjchem.org These complex structures are often assembled through multi-component reactions. For instance, the one-pot, three-component reaction of isatins, malononitrile, and a 1,3-dicarbonyl compound can be efficiently catalyzed by tungstophosphoric acid (H3PW12O40) under ultrasonic irradiation to produce spirooxindoles in high yields. asianpubs.org The synergy between the catalyst and ultrasound activation leads to milder reaction conditions and improved outcomes. asianpubs.org Similarly, p-toluenesulfonic acid (p-TSA) has been employed as an inexpensive catalyst for the synthesis of spirooxindoles in ethanol under ultrasound, highlighting the method's simplicity and accessibility. nih.gov

The benefits of ultrasound are often most pronounced when compared directly with silent (non-sonicated) reactions. In the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives, reactions under ultrasonic irradiation were completed in 0.5–2 hours with yields of 69–93%, whereas conventional heating required 4–9.5 hours to achieve lower yields of 42–80%. nih.gov This acceleration is a common feature, with ultrasound often enabling reactions at lower temperatures, such as ambient temperature, while conventional methods may require reflux temperatures. tandfonline.comnih.gov

Water, as an environmentally benign solvent, has been effectively used in ultrasonication-assisted syntheses of spirooxindole derivatives. orientjchem.org The three-component reaction between isatins, 4-hydroxy-2H-quinolin-2-one, and active methylene compounds like malononitrile proceeds efficiently in an aqueous medium under ultrasound, demonstrating the method's applicability to green chemistry principles. orientjchem.org

The following tables summarize the findings from various studies on the ultrasonication-assisted synthesis of oxindole derivatives.

Table 1: Ultrasonication-Assisted Synthesis of Substituted Oxindoles via Friedel-Crafts Cyclization researchgate.net

| Substrate (Aniline) | Product | Time (min) | Yield (%) |

|---|---|---|---|

| Aniline | Oxindole | 15 | 85 |

| 4-Methylaniline | 5-Methyloxindole | 15 | 88 |

| 4-Methoxyaniline | 5-Methoxyoxindole | 18 | 86 |

| 4-Chloroaniline | 5-Chlorooxindole | 20 | 82 |

| 4-Bromoaniline | 5-Bromooxindole | 20 | 80 |

Reaction Conditions: Substrate (0.01 mol), Chloroacetyl chloride, Clay KSF (4 g), Ultrasonic irradiation (33 kHz), Solvent-free.

Table 2: Three-Component Synthesis of Spirooxindoles under Ultrasound Irradiation asianpubs.org

| Isatin Derivative | 1,3-Dicarbonyl Compound | Product Yield (%) |

|---|---|---|

| Isatin | 1,3-Cyclohexanedione | 85 |

| 5-Methylisatin | 1,3-Cyclohexanedione | 82 |

| 5-Chloroisatin | 1,3-Cyclohexanedione | 78 |

| 5-Bromoisatin | 1,3-Cyclohexanedione | 75 |

| 5-Nitroisatin | 1,3-Cyclohexanedione | 74 |

| Isatin | Dimedone | 84 |

| 5-Chloroisatin | Dimedone | 80 |

Reaction Conditions: Isatin (1 mmol), Malononitrile (1 mmol), 1,3-dicarbonyl compound (1 mmol), H3PW12O40@SiO2 catalyst, Ethanol, Ultrasound irradiation.

Table 3: Comparison of Ultrasound vs. Conventional Heating for Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] Synthesis nih.gov

| Isatin Derivative | Method | Time (h) | Yield (%) |

|---|---|---|---|

| Isatin | Ultrasound | 0.5 | 93 |

| Isatin | Reflux | 4.0 | 80 |

| 5-Methylisatin | Ultrasound | 0.5 | 92 |

| 5-Methylisatin | Reflux | 4.0 | 78 |

| 5-Chloroisatin | Ultrasound | 1.0 | 90 |

| 5-Chloroisatin | Reflux | 6.0 | 75 |

| 5-Bromoisatin | Ultrasound | 1.0 | 88 |

| 5-Bromoisatin | Reflux | 6.0 | 72 |

| 1-Methylisatin | Ultrasound | 0.5 | 90 |

| 1-Methylisatin | Reflux | 4.0 | 75 |

Reaction Conditions: Isatin (1 mmol), Malononitrile (1 mmol), Phthalhydrazide (1 mmol), Piperidine (0.20 mmol), Ethanol (15 mL). Ultrasound: 250 W, 25/40 kHz. Reflux: 80 °C.

Chemical Reactivity and Mechanistic Studies of 1 Methyl 2 Indolinone

Reaction Pathways and Mechanisms

1-Methyl-2-indolinone participates in a variety of chemical transformations, including additions, condensations, oxidations, and ring-modifying reactions. The mechanisms of these reactions are of significant interest for the synthesis of complex molecules.

The C3 position of the this compound ring system is an active methylene (B1212753) group, and its deprotonation leads to the formation of a nucleophilic enolate. This enolate can act as a Michael donor in conjugate addition reactions to α,β-unsaturated carbonyl compounds. wikipedia.orgbyjus.com The general mechanism involves the formation of a carbanion, stabilized by the adjacent carbonyl group, which then attacks the β-carbon of a Michael acceptor. wikipedia.orgbyjus.com

Conversely, derivatives of this compound, such as 3-alkylidene-1-methyl-2-indolinones, are excellent Michael acceptors. The electrophilicity of the β-carbon in the α,β-unsaturated system makes it susceptible to attack by nucleophiles. nih.gov For instance, the reaction of (E)-(1-methyl-2-oxoindolin-3-ylidene)acetophenone with 1-pyrrolidinocyclohexene proceeds via a Michael addition, leading to the formation of new stereocenters. researchgate.net The reaction is diastereoselectively controlled, and the configuration of the resulting product is influenced by the reaction conditions. researchgate.net

A notable application is the synthesis of dispirocyclopentanebisoxindole derivatives, where one molecule of a 3-phenacylideneoxindole is reduced to a 3-phenacylindolinone, which then acts as a Michael donor to a second molecule of the 3-phenacylideneoxindole. beilstein-journals.org This is followed by an intramolecular aldol (B89426) condensation. beilstein-journals.org

Table 1: Examples of Michael Addition Reactions Involving this compound Derivatives

| Michael Donor | Michael Acceptor | Product | Reference |

|---|---|---|---|

| 1-Pyrrolidinocyclohexene | (E)-(1-Methyl-2-oxoindolin-3-ylidene)acetophenone | (±)-7a (3R,1′S,2′S) or (±)-7b (3S,1′R,2′S) | researchgate.net |

| 3-Phenacylindolinone (from reduction of 3-phenacylideneoxindole) | (E)-1-Methyl-3-(2-oxo-2-phenylethylidene)indolin-2-one | Dispirocyclopentanebisoxindole derivative | beilstein-journals.org |

The active methylene group at the C3 position of this compound can undergo aldol condensation with various carbonyl compounds, particularly aldehydes and ketones. The reaction is typically base-catalyzed, involving the deprotonation of the C3 position to form an enolate, which then attacks the electrophilic carbonyl carbon of the reaction partner. chemicalbook.com Subsequent dehydration of the resulting β-hydroxy adduct leads to the formation of a C=C double bond, yielding 3-alkylidene- or 3-arylidene-1-methyl-2-indolinones. nih.gov

For example, the Knoevenagel condensation, a variant of the aldol condensation, is widely used to synthesize 3-substituted indolinone derivatives. mdpi.comsmolecule.com The condensation of 1-methyl-2-oxindole with acetophenones can be mediated by reagents like Ti(OiPr)4/pyridine to yield (Z)-3-(1-aryl-ethylidene)-1-methyl-1,3-dihydro-indol-2-ones. nih.gov In some cases, self-condensation can occur where two molecules of the carbonyl compound react with each other. wikipedia.org However, in mixed aldol condensations involving this compound, the reaction can be directed towards the desired product by carefully choosing the reaction conditions and the reactivity of the electrophile. wikipedia.org

A tandem SNAr/aldol condensation of 3-methyl-indolin-2-ones with ortho-haloacetophenones allows for the synthesis of 2,3-fused indolines. acs.org This sequence involves a base-promoted SNAr reaction followed by an intramolecular aldol condensation. acs.org

The C3 methylene group of this compound is susceptible to oxidation to form 1-methylisatin (1-methyl-1H-indole-2,3-dione). This transformation is a key step in the synthesis of various biologically active compounds. brieflands.com The oxidation can be achieved using various oxidizing agents. For instance, a new Fe(II)-catalyzed oxidation has been developed for the conversion of an indole (B1671886) to a 2-indolinone, a reaction that can be challenging with standard oxidants. researchgate.net

Substitution reactions can occur at both the C3 position and on the aromatic ring of this compound. Electrophilic substitution on the aromatic ring is directed by the electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the carbonyl group. The N-methyl group itself is an activating group. libretexts.org Nucleophilic substitution reactions are also possible, particularly at the C3 position after functionalization. masterorganicchemistry.com For example, nucleophilic vinylic substitution of (E)-1-benzyl-3-(nitromethylene)indolin-2-one with pyrazolones leads to the stereoselective formation of 3-pyrazolylidene-2-oxindole compounds. scispace.com

The indolinone ring system can undergo ring-opening and subsequent recyclization reactions to form different heterocyclic structures. These transformations are often driven by the release of ring strain or the formation of more stable aromatic systems. For instance, a photoinduced ring-opening of an indolin-3-one derivative has been reported to proceed via Norrish type I and II radical chemistry. researchgate.net While this specific example is for an indolin-3-one, it highlights the potential for photochemical transformations of the indolinone core.

Recyclization reactions of maleimides with various nucleophiles are a general approach for constructing hydrogenated heterocyclic systems, demonstrating the versatility of five-membered rings in such transformations. nih.gov While direct examples with this compound are less common in the provided results, the principles can be extended. For example, the reaction of isatin (B1672199) derivatives can lead to spiro compounds through cycloaddition and rearrangement pathways. researchgate.net

Influence of Substituents on Reactivity and Selectivity

Substituents on the this compound framework, both on the nitrogen atom and the aromatic ring, as well as on the reacting partner, have a profound impact on the reactivity and selectivity of its chemical transformations.

The N-substituent plays a crucial role. For instance, in the synthesis of spiroindoles via 1,3-dipolar cycloaddition, N-methyl or N-benzyl protected indolinones provide excellent results, whereas N-Boc protection leads to reduced enantioselectivities and diastereoselectivities. rsc.org In the context of biological activity, which often correlates with reactivity towards a biological target, N-substituents larger than a methyl group on 3-(2-oxoethylidene)indolin-2-one derivatives, such as n-butyl and n-benzyl groups, lead to greater anti-proliferative activities. nih.gov This is attributed to the electrophilicity of the Michael acceptor moiety. nih.gov

Substituents on the aromatic ring of the indolinone also influence reactivity. Electron-donating groups can enhance the nucleophilicity of the enolate formed at the C3 position, while electron-withdrawing groups can increase the acidity of the C3 protons. libretexts.org In the synthesis of β-propiolactone-fused spiro[cyclopentane-oxindoles], substrates with electron-donating groups on the oxindole (B195798) gave moderate yields, whereas those with electron-withdrawing or halogen substituents gave moderate yields but with excellent enantioselectivities. rsc.org

The nature of the substituent on the reacting partner is equally important. In [3+2] cycloaddition reactions, dipolarophiles with an electron-withdrawing substituent at the 5-position of 3-alkenyloxindole exhibit higher reactivity. rsc.org Similarly, in the synthesis of spiro[indoline-3,2′-thiazolidinones], the reaction rate is influenced by the substituents on the isatin ring. rsc.org

Table 2: Influence of Substituents on Reactivity and Selectivity

| Reaction Type | Substituent Position | Substituent Type | Effect on Reactivity/Selectivity | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | N1 of indolinone | N-Boc vs. N-Methyl/Benzyl (B1604629) | N-Boc reduces enantio- and diastereoselectivity | rsc.org |

| Michael Addition (biological) | N1 of indolinone | n-Butyl, n-Benzyl | Increased cytotoxic activity | nih.gov |

| Spirocyclization | Aromatic ring of oxindole | Electron-donating | Moderate yields | rsc.org |

| Spirocyclization | Aromatic ring of oxindole | Electron-withdrawing/Halogen | Excellent enantioselectivities | rsc.org |

Stereochemical Considerations and Control

Many reactions involving this compound and its derivatives can generate new stereocenters, making stereochemical control a critical aspect of their synthesis. The planar chirality of the indolinone ring system and the potential for creating spirocyclic centers add to the stereochemical complexity.

Diastereoselective synthesis has been achieved in several reaction types. In the Michael addition of 1-pyrrolidinocyclohexene to (E)-(1-methyl-2-oxoindolin-3-ylidene)acetophenone, the reaction can be controlled to produce different diastereomers. researchgate.net The formation of spirocyclic oxindoles through intramolecular Heck reactions also exhibits high diastereoselectivity, which is influenced by factors such as the presence of a trans-acetonide and a tertiary amide substituent. acs.org

Asymmetric catalysis has been successfully employed to achieve enantioselective transformations. For example, a bifunctional squaramide catalyst has been used for the asymmetric [3+2] cyclization of 2-(1-methyl-2-oxoindolin-3-yl)malononitriles with unsaturated pyrazolones, affording spirooxindole-fused spiropyrazolones in high yields and with excellent enantioselectivities. acs.org The catalyst directs the approach of the nucleophile to one face of the electrophile, leading to the preferential formation of one enantiomer. acs.org

In 1,3-dipolar cycloaddition reactions for the synthesis of dispiro[oxindole-cyclohexanone]pyrrolidines, the reaction of sarcosine-derived ylides with unsaturated ketones generated from N-methylisatin proceeds with high regio- and diastereoselectivity to form the endo-adduct. mdpi.com The stereochemical outcome is dependent on the nature of the substituents on both the ylide and the dipolarophile. researchgate.net

The stereoselectivity of these reactions is often rationalized by considering the transition state geometries, where steric and electronic interactions favor one pathway over others. The ability to control the stereochemistry in reactions of this compound is crucial for the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Structure Activity Relationship Sar Studies of 1 Methyl 2 Indolinone Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 1-Methyl-2-indolinone derivatives is profoundly influenced by the position and chemical nature of substituents on the indolinone ring. Research has consistently shown that even minor alterations can lead to significant changes in potency and selectivity.

For instance, in a series of 3-benzylidene-indolin-2-one derivatives, the position of a bromo substituent was found to be critical for cytotoxic activity. A 5-bromo substituted derivative demonstrated the most potent inhibition of c-Src tyrosine kinase, an enzyme implicated in cancer progression. brieflands.com Similarly, studies on other 2-indolinone derivatives have highlighted the importance of the substituent's location. For example, a chlorine atom at the 4-position of the indole (B1671886) ring resulted in exceptional activity, which was diminished when the chlorine was moved to the 5 or 6-position. nrfhh.com

The nature of the substituent is equally crucial. Electron-withdrawing groups, such as halogens or nitro groups, often enhance biological activity. mdpi.comrsc.org In one study, 1-methyl-substituted compounds with electron-withdrawing groups at specific positions on the phenyl ring of a thiosemicarbazone moiety showed inhibitory effects against IL-1R at sub-micromolar concentrations. semanticscholar.org The introduction of a 5-methoxy group on the 2-indolinone core has also been associated with significant in vivo activity. nrfhh.com Conversely, introducing a hydroxy group at the same position can lead to a loss of activity. mdpi.com

Substitutions on the nitrogen at position 1 of the indolinone ring also play a significant role. Methyl, ethyl, or benzyl (B1604629) groups at this position have been shown to increase the inhibitory effect of certain derivatives, whereas unsubstituted derivatives or those with N-Mannich bases exhibited decreased activity. semanticscholar.org The simultaneous introduction of a methyl group on the indolinone nitrogen was able to maintain efficacy in some cases where other substitutions led to a loss of activity. mdpi.com

These findings underscore the intricate relationship between the substitution pattern and the resulting biological activity, providing a roadmap for the rational design of new this compound-based therapeutic agents.

Role of the 2-Indolinone Core in Pharmacological Activity

The 2-indolinone scaffold is a privileged structure in medicinal chemistry, serving as the foundational core for a multitude of pharmacologically active compounds. researchgate.netresearchgate.netnih.gov Its versatility is demonstrated by its presence in numerous approved drugs and clinical candidates targeting a wide array of diseases, particularly cancer. tandfonline.comconsensus.appgrowingscience.com

The inherent structural features of the 2-indolinone core are critical to its pharmacological activity. This bicyclic system, consisting of a benzene (B151609) ring fused to a five-membered lactam ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets. researchgate.net The presence of a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the carbonyl group) allows for key interactions with the active sites of enzymes, such as protein kinases. researchgate.net

The importance of the 2-indolinone core is evident in the development of potent kinase inhibitors. For example, structure-activity relationship studies for vascular endothelial growth factor receptor (VEGFR) inhibition have confirmed that the indolin-2-one core is essential for activity. growingscience.com This scaffold is a key component of several multi-targeted tyrosine kinase inhibitors, where it anchors the molecule within the ATP-binding pocket of the kinase. tandfonline.com

Furthermore, the 2-indolinone nucleus is considered a promising heterocyclic core in medicinal chemistry due to its association with a broad range of biological activities, including antimicrobial, antioxidant, antiviral, and anticancer effects. researchgate.net The adaptability of the 2-indolinone scaffold allows for the introduction of various substituents at different positions, leading to the modulation of its pharmacological profile and the development of derivatives with enhanced potency and selectivity. researchgate.netresearchgate.net

Stereochemistry and Bioactivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the context of this compound derivatives, the presence of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological profiles.

While specific studies focusing solely on the stereochemistry of this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action are well-established and applicable. The differential activity of stereoisomers often arises from their distinct interactions with chiral biological macromolecules such as enzymes and receptors.

For instance, in a broader context of indolinone derivatives, the synthesis of optically active indole-indolinone derivatives has been a focus of research, yielding products with high enantioselectivities. rsc.org This emphasis on asymmetric synthesis underscores the recognized importance of obtaining single enantiomers for biological evaluation, as one enantiomer may be significantly more active or have a different safety profile than the other.

The development of a QSAR model for indomethacin (B1671933) derivatives, which are structurally related to indolinones, also highlights the importance of 3D structural features in determining biological activity. nih.gov Although not directly about this compound, this illustrates the broader principle that the spatial arrangement of functional groups is a critical determinant of bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

Several QSAR studies have been conducted on 2-indolinone derivatives to elucidate the key structural features that govern their anticancer activity. researchgate.net For example, a 2D QSAR study on 2-indolinone Lamotrigine Schiff base derivatives developed multiple regression equations that correlated physicochemical parameters with cytotoxic activity. For one cell line, Van der Waals energy, shape flexibility index, and surface area showed a strong correlation with anticancer activity (r² > 0.95). For another cell line, parameters like HOMO (Highest Occupied Molecular Orbital) energy, LogP, and molecular refractivity provided a better correlation (r² > 0.99). researchgate.net

Another QSAR study on indeno[1,2-b]indole (B1252910) derivatives, which share structural similarities with indolinones, was developed to predict their inhibitory activity against Casein Kinase II (CK2). nih.govnih.gov This model was then used to predict the activity of other related heterocyclic compounds. nih.govnih.gov

These QSAR models provide valuable insights into the structural requirements for the biological activity of this compound derivatives. They can guide the synthesis of new analogs with potentially improved potency by suggesting modifications that would enhance the desired physicochemical and electronic properties.

Applications in Organic Synthesis and Pharmaceutical Development

1-Methyl-2-indolinone as a Building Block and Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial starting material or key intermediate in the synthesis of several classes of therapeutic agents. Its utility spans from anti-inflammatory and antidepressant research to the development of targeted cancer therapies and agricultural chemicals.

Research has identified this compound itself as a compound of interest in the development of anti-inflammatory agents. The identifier PD179599 is a depositor-supplied synonym for this compound, indicating that the compound under this designation has been investigated for its potential anti-inflammatory properties. nih.gov The core structure of this compound is of interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory effects. google.com

Similarly to its role in anti-inflammatory research, this compound has been explored for its potential as an antidepressant. The compound is also known by the synonym SB66124, suggesting its investigation as a potential therapeutic agent for depression. nih.govlookchem.com

The 2-indolinone scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. wipo.int this compound and its derivatives are integral to the synthesis of several important anticancer drugs.

Nintedanib (B1663095): This multi-kinase inhibitor, used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer, is synthesized using a derivative of 2-indolinone. chemicalbook.comsigmaaldrich.com The synthesis often involves the preparation of methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate as a key intermediate. google.comchemicalbook.com Various synthetic processes have been developed to optimize the production of this intermediate and, subsequently, Nintedanib. google.com

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, Sunitinib is used to treat renal cell carcinoma and gastrointestinal stromal tumors. sigmaaldrich.com The synthesis of Sunitinib and its analogues often utilizes the 2-indolinone core. For instance, novel 2-indolinone thiazole (B1198619) hybrids have been designed and synthesized as Sunitinib analogues with potent VEGFR-2 inhibitory activity.

The following table provides a summary of the anticancer agents synthesized using this compound derivatives.

| Anticancer Agent | Target/Mechanism | Therapeutic Use |

| Nintedanib | Multi-kinase inhibitor (VEGFR, FGFR, PDGFR) | Idiopathic pulmonary fibrosis, Non-small-cell lung cancer |

| Sunitinib | Receptor tyrosine kinase inhibitor (VEGFR, PDGFR) | Renal cell carcinoma, Gastrointestinal stromal tumors |

1-Methyl-2-indolone is a reactant used in the preparation of fluorescent analogues of strigolactones. nih.govlookchem.com These analogues are valuable tools for studying the germination of parasitic weeds and fungal branching, which has implications for agriculture and plant biology. lookchem.com

The this compound scaffold is a key component in the development of various kinase inhibitors. Notably, it is used to prepare irreversible Nek2 kinase inhibitors. lookchem.com These inhibitors are being investigated for their potential in cancer therapy due to the role of Nek2 kinase in cell cycle progression. A structure-based design approach has been employed to transform the oxindole (B195798) scaffold into potent and selective irreversible inhibitors of Nek2.

Design and Synthesis of Novel this compound-based Therapeutic Agents

The versatility of the this compound core has spurred extensive research into the design and synthesis of novel therapeutic agents with a wide range of biological activities. The 2-indolinone structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. wipo.int

Researchers have synthesized numerous derivatives by modifying the this compound structure to explore their potential as:

Anticancer agents: Novel benzyl (B1604629) sulfoxide (B87167) 2-indolinone derivatives have been synthesized and shown to possess tyrosine kinase inhibitory activity and antiproliferative effects against various human cancer cell lines. Additionally, new bis-indolinone derivatives have demonstrated potent antiproliferative activity.

Antimicrobial agents: Isatin (B1672199), a related compound, and its derivatives have been investigated for their analgesic, anti-inflammatory, and antimicrobial properties.

Multi-target kinase inhibitors: The indolin-2-one scaffold has been the basis for designing multi-kinase inhibitors targeting pathways involved in diseases like idiopathic pulmonary fibrosis.

The table below highlights some of the novel therapeutic agents developed from the this compound scaffold and their research findings.

| Derivative Class | Therapeutic Target/Application | Key Research Findings |

| Benzyl sulfoxide 2-indolinone derivatives | Anticancer (Tyrosine kinase inhibitors) | Several compounds exhibited significant tyrosine kinase inhibitory activity and antiproliferative effects against various cancer cell lines. |

| Bis-indolinone derivatives | Anticancer (Antiproliferative) | Some derivatives proved to be potent antiproliferative agents with GI50 values in the submicromolar range. |

| Isatin-based sulfonamides | Analgesic, Anti-inflammatory, Antimicrobial | Novel sulfonamides incorporating the 2-indolinone moiety displayed a range of biological activities. |

| Indolinone-based multi-kinase inhibitors | Idiopathic Pulmonary Fibrosis | Optimization of the indolinone lead compound yielded potent inhibitors of fibrotic kinases. |

Strategies for Improving Bioavailability and Reducing Toxicity of this compound Derivatives

The therapeutic potential of derivatives based on the this compound scaffold is intrinsically linked to their pharmacokinetic and toxicological profiles. A significant challenge in the development of these compounds is overcoming issues such as poor aqueous solubility and potential off-target toxicities. google.comnih.gov Consequently, medicinal chemists employ a range of strategies aimed at enhancing bioavailability—ensuring the compound can be absorbed and reach its target in effective concentrations—and mitigating toxicity. These strategies primarily revolve around structural modifications, the creation of prodrugs, and advanced formulation techniques.

Structural and Physicochemical Modifications

Altering the chemical structure of a lead compound is a fundamental strategy to improve its "drug-like" properties. For indolinone derivatives, this involves targeted modifications to influence solubility, membrane permeability, and metabolic stability.

One common approach is the introduction of halogen atoms, such as chlorine or fluorine. Halogenation can alter electronic properties and increase lipophilicity, which may enhance membrane permeability and lead to improved absorption. nih.gov In one study of 3-substituted-indolin-2-one derivatives, the presence of a chlorine atom on an associated pyrrole (B145914) ring was found to be critical for reducing cardiotoxicity. nih.gov Furthermore, modifying the C-5 position of the indolin-2-one ring by replacing a fluorine atom with chlorine resulted in a significant increase in potency against certain cancer cell lines. nih.gov

Another key strategy is the modification of side chains to improve water solubility. The kinase inhibitor Sunitinib, an indolinone derivative, demonstrated higher water solubility than its prototype, Semaxanib, due to modifications in its side chain, which was a crucial factor in its clinical development. growingscience.com Research has shown that incorporating functional groups capable of forming hydrogen bonds with water can improve solubility; for example, adding a 2-(ethyl-amino)ethylcarbamoyl group to the pyrrole ring of certain derivatives was shown to be favorable. nih.gov

Furthermore, strategic modifications can be made to block metabolic pathways that might lead to inactivation or the formation of toxic byproducts. The addition of a small α-methyl group to a series of kinase inhibitors was shown to improve pharmacokinetics by impairing benzylic oxidation, a common metabolic route. nih.gov This modification also created a chiral center, where it was discovered that one enantiomer (the R-enantiomer) exhibited better potency, attributed to improved solubility and binding affinity. nih.gov

The careful assessment of molecular characteristics through computational tools is a key strategy in modern drug development. nih.gov Physicochemical properties are analyzed to ensure compliance with guidelines like Lipinski's rule of five, which predicts the potential for oral bioavailability. nih.govmdpi.com

Table 1: Examples of Structural Modifications for this compound Derivatives

| Modification Strategy | Example/Context | Observed/Intended Effect | Reference |

|---|---|---|---|

| Halogenation | Introduction of a chlorine atom on the pyrrole ring of 3-substituted-indolin-2-ones. | Crucial for reducing cardiotoxicity. | nih.gov |

| Replacement of a fluorine with chlorine at the C-5 position of indolin-2-one. | Increased antitumor potency. | nih.gov | |

| Side-Chain Alteration | Modification of the side chain at the C4' position of the pyrrole ring in Sunitinib compared to its prototype. | Renders the compound more water-soluble. | growingscience.com |

| Addition of a 2-(ethyl-amino)ethylcarbamoyl group. | Favorable for forming hydrogen bonds with water to improve solubility. | nih.gov | |

| Metabolic Blocking | Addition of an α-methyl group to kinase inhibitor derivatives. | Impaired benzylic oxidation, improving pharmacokinetics. | nih.gov |

| Chirality Introduction | Introduction of an α-methyl group created a chiral center. | The R-enantiomer showed improved potency, solubility, and binding. | nih.gov |

Prodrug and Formulation Approaches

A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. This approach can be used to overcome poor solubility, improve permeability, or achieve targeted drug delivery. The use of prodrugs for indolinone-related structures is an established strategy. nih.govgoogle.com

One example involves ester prodrugs designed for local and sustained action. In a study related to Diclofenac, which degrades in part to an indolinone derivative, ester prodrugs were developed with pH-dependent solubility. nih.gov This design allows for the creation of suspensions that, when administered, slowly dissolve and convert to the active drug, providing sustained release. nih.gov

Beyond prodrugs, advanced formulation can enhance bioavailability. For ionizable indolinone derivatives, creating formulations of the compounds as free acids or bases can improve their properties. google.com The use of specific pharmaceutically acceptable salts or excipients can significantly increase the aqueous solubility and, therefore, the oral bioavailability of hydrophobic compounds compared to a standard aqueous solution. google.com

Table 2: Bioavailability Enhancement Strategies for Indolinone Derivatives

| Strategy | Specific Approach | Mechanism/Goal | Reference |

|---|---|---|---|

| Prodrug Design | Ester Prodrugs | Creation of a precursor with pH-dependent solubility for sustained local action and controlled release. | nih.gov |

| Acyloxyalkyl carbamate (B1207046) prodrugs | General strategy to improve pharmacokinetic properties of parent compounds. | google.com | |

| Formulation | Ionizable Salt Formulation | Using free acid or base forms of ionizable indolinones to improve solubility and bioavailability. | google.com |

Computational Studies and Theoretical Chemistry of 1 Methyl 2 Indolinone

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and estimating the binding affinity of a compound. For the indolin-2-one scaffold, which is a core component of many bioactive molecules, docking studies have been pivotal in explaining observed biological activities and guiding the synthesis of more potent derivatives. mdpi.comnih.gov

Docking simulations for various indolin-2-one derivatives have been performed against a range of protein targets. mdpi.comnih.gov For instance, in the development of novel anticancer agents, derivatives have been docked into the ATP-binding sites of protein kinases like Cyclin-Dependent Kinase 2 (CDK-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comnih.gov These simulations help to visualize key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the indolinone ligand and amino acid residues in the protein's active site. nih.gov

The process typically involves preparing the crystal structure of the target protein, often by removing water molecules and adding hydrogen atoms, followed by defining the binding site or "pocket". mdpi.com The ligand, in this case an indolinone derivative, is then placed into this site in various conformations. A scoring function is used to calculate the binding energy for each pose, with lower energy scores generally indicating more favorable binding. mdpi.com For example, studies have shown that specific indolinone derivatives can exhibit stronger binding affinities to CDK-2 than known inhibitors. mdpi.com Similarly, docking simulations of other derivatives into the active site of VEGFR-2 have revealed binding modes comparable to established inhibitors like sunitinib. nih.gov

These computational predictions are invaluable for structure-activity relationship (SAR) studies. By correlating the calculated binding affinities with experimentally determined biological activities (e.g., IC₅₀ values), researchers can understand how modifications to the indolin-2-one core affect target engagement. nih.gov

| Derivative Class | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Indolinone-quinazolinone hybrids | CDK-2 | Showed stronger binding affinity than the known inhibitor indirubin. | mdpi.com |

| Hydrazide/thiosemicarbazide indolin-2-ones | VEGFR-2 | Displayed enhanced binding interactions and similar placement as the inhibitor sunitinib. | nih.gov |

| Glyoxylamide derivatives of indole (B1671886) | Bacterial and Fungal Proteins | Revealed possible binding modes of active compounds to their respective microbial target proteins. | nih.gov |

| 6-chloro-3-oxindole derivatives | Urease | Used to predict the binding interactions of potent urease inhibitors. | researchgate.net |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to the study of heterocyclic compounds like 1-methyl-2-indolinone to calculate a variety of molecular properties. These calculations provide deep insights into the molecule's geometry, stability, reactivity, and spectroscopic characteristics. researchgate.net

DFT calculations are used to optimize the molecular structure of indolinone derivatives in the ground state, predicting bond lengths, bond angles, and dihedral angles. researchgate.net This optimized geometry is the basis for calculating other important electronic parameters. Key properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of the molecule; a large gap suggests high stability, while a small gap implies higher reactivity.

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. researchgate.net An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting how the molecule will interact with other molecules, such as biological receptors or reactants. researchgate.net Other properties, such as Natural Bond Orbital (NBO) charges, dipole moments, and theoretical vibrational frequencies (for comparison with experimental IR spectra), can also be accurately calculated. For example, DFT studies on related heterocyclic systems have been used to analyze tautomeric equilibria and the influence of solvents on their stability. In the context of spiro-oxindoles, DFT calculations have supported the stereochemical selectivity observed in their synthesis. researchgate.net

| Property | Description | Significance | Reference |

|---|---|---|---|

| Optimized Geometry | Calculation of the lowest energy three-dimensional structure (bond lengths, angles). | Provides the most stable conformation of the molecule. | researchgate.net |

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap indicates chemical reactivity and kinetic stability. | |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. | researchgate.net |

| Natural Bond Orbital (NBO) Charges | Calculated partial charges on each atom in the molecule. | Helps understand charge distribution and dipole-dipole interactions. | |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Mechanistic Insights from Computational Analysis

Beyond static molecular properties, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. researchgate.net This provides a detailed, step-by-step understanding of how reactants are converted into products.

For reactions involving the indolinone scaffold, computational analysis can explain observed outcomes like regioselectivity and stereoselectivity. A prominent example is the study of [3+2] cycloaddition reactions used to synthesize complex heterocyclic systems from indolinone-based starting materials. researchgate.net Theoretical studies using DFT and the Molecular Electron Density Theory (MEDT) have been applied to analyze the cycloaddition between azides and alkynes to form triazole-tethered indolinones. researchgate.net

Such analyses can determine whether a reaction proceeds through a concerted (one-step) or stepwise mechanism. For instance, the analysis of the electron localization function (ELF) for a cycloaddition reaction involving an indolinone derivative indicated a two-stage, one-step mechanism. researchgate.net These computational models can also trace the flow of electron density during bond formation, revealing how zwitterionic intermediates are formed. researchgate.net By calculating the energy barriers for different possible pathways, these studies can predict which product isomer is favored, often in excellent agreement with experimental results. This predictive power is essential for optimizing reaction conditions and designing new synthetic routes.

Advanced Analytical Techniques in 1 Methyl 2 Indolinone Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, and several techniques are routinely used to elucidate the structure of 1-Methyl-2-indolinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts of the protons in this compound are indicative of their local electronic environment. The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the downfield region, while the protons of the methylene (B1212753) group at the C3 position and the methyl group on the nitrogen atom resonate at higher field strengths. rsc.orgmdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. rsc.orgmdpi.com The carbonyl carbon of the lactam ring is particularly characteristic, appearing at a significantly downfield shift. The signals for the aromatic carbons and the aliphatic carbons of the methyl and methylene groups are also distinctly resolved. The analysis of these spectra is crucial for confirming the structural integrity of the molecule. mdpi.com In some cases, dynamic effects can be observed in ¹H NMR spectra, indicating restricted rotation around certain bonds. researchgate.net

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ, ppm) Range | Notes |

|---|---|---|

| ¹H | 3.17 - 3.49 | N-CH₃ (s) |

| ¹H | 6.75 - 7.60 | Aromatic protons (m) |

| ¹³C | 25.95 | N-CH₃ |

| ¹³C | 108.75 - 147.1 | Aromatic & vinyl carbons |

| ¹³C | 157.5 - 173.6 | C=O (carbonyl) |

Note: Chemical shifts are dependent on the solvent and specific derivative structure. Data compiled from representative examples. rsc.orgmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

A prominent and characteristic absorption band in the IR spectrum of this compound is that of the carbonyl (C=O) group of the lactam ring, which typically appears in the range of 1705-1725 cm⁻¹. mdpi.com Other significant absorptions include those for the C-H bonds of the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations. The specific positions of these bands can provide further structural information and can be used to confirm the presence of the indolinone core. mdpi.combrieflands.com

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. mdpi.com

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ is observed, confirming its molecular weight. nih.gov The fragmentation pattern, which results from the breakdown of the molecular ion, can provide further structural information. Common fragmentation pathways can help to identify the different components of the molecule. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This is a powerful tool for analyzing complex mixtures containing this compound, allowing for both the separation of the compound from other components and its subsequent identification and quantification.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the molecule. beilstein-journals.org These transitions, typically π-π* transitions in the aromatic system, result in characteristic absorption maxima (λmax). beilstein-journals.org The position and intensity of these peaks can be influenced by the solvent and the presence of other chromophores in the molecule. This technique is often used to determine the concentration of this compound in solution and to study its interactions with other molecules. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the electronic properties of fluorescent molecules. While not all indolinone derivatives are fluorescent, some exhibit fluorescence upon excitation with UV or visible light. researchgate.net The fluorescence spectrum provides information about the emission and excitation wavelengths of the compound. This technique can be used to develop fluorescent probes and to study the local environment of the molecule. The interaction of this compound derivatives with biological macromolecules like DNA has been investigated using fluorescence spectroscopy. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound. sielc.com Reversed-phase HPLC, often using a C18 column, is a common method for separating this compound from impurities and related compounds. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724). sielc.com The purity of a sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated in a column based on its boiling point and interaction with the stationary phase. GC-MS provides both retention time data for identification and a mass spectrum for structural confirmation.

Thin-layer chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of this compound samples. brieflands.com

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | Purity assessment, quantification |

| GC | Capillary column (e.g., HP-5 MS) | Inert gas (e.g., Helium) | Separation, identification (with MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution for its separation from related derivatives. A common approach involves reverse-phase (RP) HPLC, which can be adapted for various applications, including purity assessment and pharmacokinetic studies. sielc.com

One established method utilizes a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This setup allows for the efficient separation and quantification of this compound. For faster analyses, Ultra-High-Performance Liquid Chromatography (UPLC) methods using columns with smaller particle sizes (e.g., 3 µm) are available. sielc.com The purity of this compound is often reported as ≥98% or 99%+ by HPLC. sigmaaldrich.comchemicalbook.com

In the synthesis of related indolinone derivatives, HPLC is crucial for monitoring reaction progress and confirming the consumption of starting materials. google.com For instance, in the preparation of nintedanib (B1663095) intermediates, HPLC analysis is used to check for the presence of methyl 2-oxoindoline-6-carboxylate. google.com

Table 1: HPLC Methods for this compound and Related Compounds

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase | C18 column, Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile, water, and phosphoric acid (or formic acid for MS) | sielc.com |

| Detection | UV (e.g., 254 nm), Mass Spectrometry (MS) | sielc.com |

| Application | Purity analysis, reaction monitoring, pharmacokinetic studies | sielc.comgoogle.com |

| Purity Specification | Typically >98.0% | tcichemicals.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and structural elucidation of this compound. This technique combines the separation capabilities of gas chromatography with the mass analysis of mass spectrometry to provide detailed molecular information.

The electron impact (EI) mass spectrum of this compound shows a prominent molecular ion peak (the parent ion) at a mass-to-charge ratio (m/z) of 147, which corresponds to its molecular weight. nih.gov The second most abundant peak is typically observed at m/z 118. nih.gov The fragmentation patterns observed in the mass spectrum are highly reproducible under standardized conditions (e.g., 70 eV electron impact ionization), allowing for the creation of spectral libraries for compound identification. libretexts.org

GC-MS is used to characterize this compound found in diverse sources, such as the pyrolysis products of lignin (B12514952) and in certain food samples. The retention time of a compound in the gas chromatogram, along with its mass spectrum, provides a high degree of confidence in its identification. libretexts.org

Table 2: GC-MS Data for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Ion (M+) | 147 m/z | nih.gov |

| Second Highest Peak | 118 m/z | nih.gov |

| Ionization Method | Electron Impact (EI) | libretexts.org |

| Purity by GC | >98.0% | tcichemicals.com |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) serves as a versatile and efficient method for the analysis of this compound and related compounds. It is particularly useful for monitoring reaction progress and assessing purity due to its ability to handle multiple samples simultaneously. crpsonline.com

A typical HPTLC method involves applying the sample to a silica (B1680970) gel plate and developing it with a suitable solvent system. For instance, a mixture of ethyl acetate (B1210297) and hexanes (1:1) has been used, with visualization under UV light or with chemical staining reagents like potassium permanganate (B83412) (KMnO4). lgcstandards.com In such a system, this compound has been reported to show a single spot with an Rf value of 0.60. lgcstandards.com

HPTLC can be hyphenated with other techniques, such as mass spectrometry, to provide more comprehensive analytical data. crpsonline.com This modern approach enhances the capabilities of planar chromatography for the identification and characterization of compounds. crpsonline.com

Table 3: HPTLC Parameters for this compound

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel (SiO2) | lgcstandards.com |

| Mobile Phase | Ethyl Acetate : Hexanes = 1 : 1 | lgcstandards.com |

| Visualization | UV, Acidified Manganese Chloride Solution (AMCS), KMnO4 | lgcstandards.com |

| Rf Value | 0.60 | lgcstandards.com |

Other Analytical Methods (e.g., Elemental Analysis)

In addition to chromatographic techniques, elemental analysis provides fundamental information about the composition of this compound. This method determines the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound, which can be compared to the calculated values based on its molecular formula (C9H9NO).

A certificate of analysis for this compound reported the following findings:

Found: %C: 73.38, %H: 6.18, %N: 9.52 lgcstandards.com

Calculated: %C: 73.45, %H: 6.16, %N: 9.52 lgcstandards.com

The close agreement between the found and calculated values confirms the elemental composition of the compound. lgcstandards.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.